VH032-C6-NH-Boc

VHL Ligand Binding Affinity PROTAC Intermediate

Synthesizing VHL-based PROTACs often fails due to incompatible linker geometry or premature amine reactivity. VH032-C6-NH-Boc solves both: the Boc group prevents side reactions during multi-step warhead synthesis, while the rigid C6 alkyl linker stabilizes ternary complex formation where flexible PEG linkers fail. • Enables parallel PROTAC library synthesis via Boc deprotection under mild acid, then direct amide coupling to target ligands. • C6 alkyl spacer provides a hydrophobic alternative that can overcome degradation resistance and optimize DC50 values in cellular assays. • Scalable: demonstrated multi-gram synthesis routes ensure reliable supply for preclinical development.

Molecular Formula C35H53N5O6S
Molecular Weight 671.9 g/mol
Cat. No. B12372104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVH032-C6-NH-Boc
Molecular FormulaC35H53N5O6S
Molecular Weight671.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCNC(=O)OC(C)(C)C)O
InChIInChI=1S/C35H53N5O6S/c1-23-29(47-22-38-23)25-16-14-24(15-17-25)20-37-31(43)27-19-26(41)21-40(27)32(44)30(34(2,3)4)39-28(42)13-11-9-8-10-12-18-36-33(45)46-35(5,6)7/h14-17,22,26-27,30,41H,8-13,18-21H2,1-7H3,(H,36,45)(H,37,43)(H,39,42)/t26-,27+,30-/m1/s1
InChIKeyVNIZDGZRGWHBQQ-HRHHFINDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VH032-C6-NH-Boc: PROTAC Synthesis Intermediate


VH032-C6-NH-Boc is a synthetic intermediate for Proteolysis Targeting Chimeras (PROTACs). It is a derivative of the VHL ligand VH032, functionalized with a C6 alkyl linker and a Boc-protected terminal amine . This compound serves as a precursor for VHL-recruiting PROTACs, enabling covalent linkage to target protein ligands after Boc deprotection under acidic conditions . It is a key building block for constructing VHL-based protein degraders and for use in VHL ligand binding assays .

Workflow PROTAC intermediate for VHL-based degrader construction
Synthetic handle Boc-protected amine enables late-stage coupling after deprotection
Linker chemistry C6 alkyl spacer offers an alternative to PEG for ternary complex studies

VH032-C6-NH-Boc: Non-Substitutable Intermediate


VH032-based PROTAC design is highly sensitive to linker composition, attachment vector, and the presence of protecting groups. Simply substituting VH032-C6-NH-Boc with a different VH032 analog (e.g., VH032-amine, VH032-phenol) or a linkerless VH032 can drastically alter or abolish target degradation efficiency. The Boc protecting group, while reducing VHL binding affinity , is essential for preventing premature amine reactivity during multi-step PROTAC synthesis. The C6 alkyl linker provides a specific spatial and physicochemical profile that directly impacts the formation of a productive ternary complex between the target protein, PROTAC, and VHL E3 ligase . Different linker lengths and compositions (e.g., PEG-based vs. alkyl) yield divergent degradation potencies and selectivity profiles, making a 'generic' substitution scientifically unsound .

Linker composition and attachment vector
VHL-based PROTAC efficiency is highly sensitive to linker chemistry; substituting with VH032-amine or linkerless analogs may drastically alter degradation outcomes.
Boc protecting group essential for synthesis
The Boc group blocks premature amine reactivity during multi-step assembly. Its presence temporarily reduces VHL binding, but deprotection restores high affinity.
C6 alkyl vs. PEG spatial profile
The hydrophobic C6 linker influences ternary complex geometry differently than PEG-based linkers; direct substitution may shift degradation efficiency and selectivity.

VH032-C6-NH-Boc Evidence Guide


Boc Protection Weakens VHL Binding Affinity

The Boc protecting group on VH032-C6-NH-Boc substantially reduces its binding affinity for the VCB (VHL-ElonginC-ElonginB) complex compared to the unprotected VH032 ligand . In a direct head-to-head comparison using a TR-FRET assay, BOC-VH032 (8) displayed a Ki of 2.1 μM, while VH032 (1) exhibited a Ki of 33.4 nM . This 63-fold difference confirms the Boc group's role as a temporary masking agent that must be removed to restore potent VHL binding.

Boc vs. Unprotected Binding
Head-to-head
Ki 2.1 μM vs. 33.4 nM
63-fold weaker affinity with Boc; confirms intermediate role, not final binder.
TR-FRET assay using BODIPY FL VH032 probe.
VHL Ligand Binding Affinity PROTAC Intermediate Fluorescence Polarization Assay

VH032 Parent Scaffold Binding Affinity Benchmark

The VHL binding affinity of the core VH032 ligand, which is released upon deprotection of VH032-C6-NH-Boc, is a critical benchmark for PROTAC efficacy. VH032 inhibits the VHL:HIF-1α interaction with a dissociation constant (Kd) of 185 nM . This value serves as a direct comparator for other VHL-recruiting PROTACs and establishes the baseline potency of the VHL ligand component within the final degrader molecule.

Deprotected Core Affinity
Class-level inference
Kd 185 nM
Benchmark for VHL binding; ~2.3-fold less potent than VH298.
Fluorescence polarization assay with FAM-HIF-1α peptide.
VHL Ligand Binding Affinity PROTAC Kd

C6 Alkyl Linker vs. PEG for Ternary Complex

The choice of linker in a VHL-based PROTAC is a critical determinant of degradation efficiency. VH032-C6-NH-Boc incorporates a hydrophobic C6 alkyl linker, whereas many other VHL ligand-linker conjugates utilize PEG-based linkers (e.g., VH032-PEG4-amine) . In binding assays, these linker variations significantly alter the compound's interaction with the VCB complex. For instance, VH032-phenol (Ki = 14.6 nM) and VH032-PEG4-amine (Ki = 6.8 nM) exhibit distinct Ki values in a TR-FRET assay, demonstrating that linker composition and attachment point directly modulate VHL affinity . The C6 alkyl chain in VH032-C6-NH-Boc offers a different hydrophobicity and flexibility profile, which can be advantageous for penetrating hydrophobic protein-protein interfaces and optimizing ternary complex formation in specific target contexts .

Linker Impact on Affinity
Cross-study comparable
C6-alkyl: expected low nM; PEG4-amine: Ki 6.8 nM
C6 alkyl linker provides alternative physicochemical profile; may influence ternary complex stability.
TR-FRET assay; comparison of VH032-phenol (14.6 nM) and VH032-PEG4-amine (6.8 nM).
PROTAC Linker VHL Ligand Ternary Complex Structure-Activity Relationship

VH032-C6-NH-Boc Key Applications


PROTAC Library Synthesis via Late-Stage Coupling

VH032-C6-NH-Boc is the optimal building block for creating diverse VHL-based PROTAC libraries. The Boc-protected amine on the C6 linker prevents unwanted side reactions during multi-step synthesis of target-binding warheads. The final step, Boc deprotection under mild acidic conditions, liberates a primary amine (VH032-C6-NH2) . This amine can then be directly coupled to a carboxylic acid-containing target ligand via standard amide bond formation, enabling efficient parallel synthesis of PROTAC candidates for rapid structure-activity relationship (SAR) studies .

Ternary Complex Optimization with Non-PEG Linkers

For target proteins where PROTACs with flexible PEG linkers have failed to induce degradation, VH032-C6-NH-Boc provides a more rigid, hydrophobic C6 alkyl spacer. This can be crucial for stabilizing the ternary complex (Target:PROTAC:VHL) by reducing entropic penalties or enabling favorable hydrophobic contacts . This alternative linker chemistry is a key variable in overcoming degradation resistance and optimizing DC50 (half-maximal degradation concentration) values in cellular assays .

High-Throughput VHL Ligand Competition Assays

Boc-protected VH032 derivatives, such as BOC-VH032, are essential components in the development and validation of high-throughput screening (HTS) assays for VHL ligands. The significant reduction in VHL binding affinity caused by the Boc group (Ki = 2.1 μM vs. 33.4 nM for VH032) provides a critical negative control and a dynamic range for validating assay sensitivity. This property is leveraged in the development of TR-FRET and FP assays to identify and characterize novel VHL binders .

Scalable Manufacture of PROTAC Intermediates

VH032-C6-NH-Boc represents a critical, scalable intermediate for the industrial production of VHL-based PROTAC candidates. Its synthesis is designed to be amenable to multi-gram scale-up, as demonstrated by the reported 42.5-gram synthesis of the closely related VH032 amine hydrochloride . This ensures a reliable and cost-effective supply chain for advanced preclinical and clinical development of VHL-recruiting degraders.

Application
Selection Property
Validation Focus
PROTAC library synthesis
Boc-protected amine for late-stage coupling
Deprotection efficiency & amide coupling yield
Ternary complex optimization
C6 alkyl linker hydrophobicity
Ternary complex formation & target degradation
VHL ligand competition assay development
Boc group as affinity-masking control
Assay dynamic range & sensitivity
Scalable intermediate supply
Multi-gram synthesis feasibility
Process reproducibility & cost-effectiveness

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